(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide, commonly known as DT-01, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
DT-01 exerts its effects by inhibiting the activity of certain enzymes, such as protein kinases. This inhibition leads to the disruption of various cellular processes, which ultimately leads to cell death. DT-01 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DT-01 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to the disruption of various cellular processes. DT-01 has also been shown to induce apoptosis in cancer cells, which ultimately leads to cell death. Additionally, DT-01 has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DT-01 in lab experiments is that it has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a promising candidate for the development of enzyme inhibitors. Additionally, DT-01 has been shown to have potential applications in the treatment of cancer, which makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using DT-01 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on various cellular processes.
Future Directions
There are several future directions for the study of DT-01. One direction is to further investigate its mechanism of action, which will help to better understand its effects on various cellular processes. Another direction is to study its potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects. Additionally, further studies are needed to determine its efficacy and safety in animal and human studies.
Synthesis Methods
DT-01 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with 2-bromo-1-chloroethene. The final step involves the reaction of the resulting product with N,N-dimethylformamide.
Scientific Research Applications
DT-01 has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a promising candidate for the development of enzyme inhibitors. DT-01 has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2OS/c1-17(2)6-3-4-10(18)16-8-9-5-7-19-11(9)12(13,14)15/h3-5,7H,6,8H2,1-2H3,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUZQGYMLYVHLG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(SC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(SC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.